1-Bromo-3-(octyloxy)benzene

Description

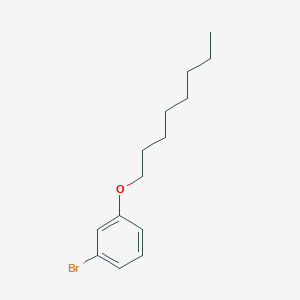

1-Bromo-3-(octyloxy)benzene is an organic compound with the molecular formula C14H21BrO It consists of a benzene ring substituted with a bromine atom and an octyloxy group

Properties

IUPAC Name |

1-bromo-3-octoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOKLYDSCBZFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(octyloxy)benzene can be synthesized through the bromination of 3-(octyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(octyloxy)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted benzene derivatives.

Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Palladium-Catalyzed Coupling: Reagents include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base such as potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Palladium-Catalyzed Coupling:

Scientific Research Applications

1-Bromo-3-(octyloxy)benzene has several applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(octyloxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. In palladium-catalyzed coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is simpler in structure and lacks the octyloxy group.

1-Bromo-4-(octyloxy)benzene: Similar structure but with the octyloxy group in the para position relative to the bromine atom.

Uniqueness: 1-Bromo-3-(octyloxy)benzene is unique due to the presence of the octyloxy group in the meta position, which influences its reactivity and applications. The meta substitution pattern can lead to different electronic and steric effects compared to ortho or para substitutions .

Biological Activity

1-Bromo-3-(octyloxy)benzene is an organic compound characterized by a bromine atom and an octyloxy group attached to a benzene ring. This compound has attracted attention in various fields, including medicinal chemistry, materials science, and biological research due to its potential biological activities and interactions with biomolecules.

Molecular Formula: C13H19BrO

CAS Number: this compound

IUPAC Name: 1-bromo-3-octoxybenzene

The structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. The presence of the bromine atom makes it a good candidate for electrophilic aromatic substitution reactions, while the octyloxy group can enhance its hydrophobic character, influencing its interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can engage in electrophilic interactions, while the octyloxy group may facilitate hydrophobic interactions with lipid membranes or proteins. These interactions can modulate enzyme activities, receptor functions, and other biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The compound's hydrophobic nature may contribute to its ability to disrupt bacterial membranes.

- Anticancer Potential: Some investigations have indicated that derivatives of brominated compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanisms remain under study but may involve apoptosis induction or cell cycle arrest.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic diseases.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound and related compounds. Below is a summary of relevant findings:

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic bromination of 3-octoxybenzene under controlled conditions. Variations in synthesis can lead to different derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

Synthetic Routes

-

Bromination Reaction:

This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the bromination process.

-

Cross-Coupling Reactions:

Related studies have utilized cross-coupling techniques to synthesize more complex derivatives that retain the octyloxy and bromine functionalities while introducing additional reactive groups for further biological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.